molecular formula C10H13N3O3 B2798581 (2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid CAS No. 2243516-62-1

(2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid

Cat. No.: B2798581
CAS No.: 2243516-62-1
M. Wt: 223.232
InChI Key: UEUFJSJVQLIUKW-XPUUQOCRSA-N
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Description

(2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.232. The purity is usually 95%.
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Biological Activity

(2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a pyrazole moiety, which are known to influence various biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C10H13N3O3C_{10}H_{13}N_3O_3. The structural components include:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Methylpyrazole group : A five-membered ring containing two nitrogen atoms.
  • Carboxylic acid functional group : Contributes to the compound's acidity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the piperidine and pyrazole groups suggests that it may act as a ligand for various biological receptors, potentially modulating their activity.

Antiproliferative Effects

Research has shown that compounds similar to this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, studies have demonstrated that related piperidine derivatives can inhibit cell growth in various cancer types by targeting tubulin dynamics, leading to mitotic arrest.

CompoundIC50 (μM)Cell LineMechanism of Action
Compound A3.0 ± 0.1DU-145 (Prostate)Tubulin inhibitor
Compound B1.1 ± 0.02K562 (Leukemia)Mitotic arrest via tubulin inhibition
Compound C120 nMVarious CancerDual-target mechanism

Case Studies

  • Prostate Cancer Study : In a study focusing on prostate cancer cell lines, compounds structurally related to this compound were shown to inhibit cell proliferation effectively. The most potent compound demonstrated an IC50 value of 120 nM, indicating strong antiproliferative effects.
  • Leukemia Cell Line Research : Another study assessed the effects of similar compounds on K562 leukemia cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through tubulin inhibition.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds.

Compound NameStructural FeaturesBiological Activity
(2S,4S)-N-cyclobutyl-4-methyl-6-oxopiperidineCyclobutyl group instead of pyrazoleModerate antiproliferative activity
(2S,4S)-N-(2-hydroxypropyl)-6-oxopiperidineHydroxypropyl substitutionReduced potency in cancer models
(2S,4S)-N-(methylpyrazolyl)-6-carboxamideMethylpyrazole without piperidineLimited biological activity

Properties

IUPAC Name

(2S,4S)-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-13-5-7(4-11-13)8-2-6(10(15)16)3-9(14)12-8/h4-6,8H,2-3H2,1H3,(H,12,14)(H,15,16)/t6-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUFJSJVQLIUKW-XPUUQOCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC(CC(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2C[C@@H](CC(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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